![molecular formula C13H12ClNO4 B14284044 [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid CAS No. 132623-18-8](/img/structure/B14284044.png)
[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid: is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 6th position, an ethoxycarbonyl group at the 2nd position, and an acetic acid moiety at the 3rd position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The chloro and ethoxycarbonyl substituents are introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the acetic acid moiety.
Reduction: Reduction reactions can target the carbonyl group in the ethoxycarbonyl substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro substituent.
Major Products:
Oxidation: Products may include indole-3-carboxylic acid derivatives.
Reduction: Reduced forms of the ethoxycarbonyl group, such as alcohols or aldehydes.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Industry:
Material Science: Indole derivatives are used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro and ethoxycarbonyl substituents can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor-mediated signaling pathways.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different substituents.
6-Chloroindole: Lacks the ethoxycarbonyl and acetic acid groups, making it less versatile in chemical reactions.
2-Ethoxycarbonylindole: Similar but lacks the chloro substituent, affecting its reactivity and biological activity.
Uniqueness: The presence of both chloro and ethoxycarbonyl substituents in [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid provides unique reactivity and biological properties, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
132623-18-8 |
|---|---|
分子式 |
C13H12ClNO4 |
分子量 |
281.69 g/mol |
IUPAC 名称 |
2-(6-chloro-2-ethoxycarbonyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO4/c1-2-19-13(18)12-9(6-11(16)17)8-4-3-7(14)5-10(8)15-12/h3-5,15H,2,6H2,1H3,(H,16,17) |
InChI 键 |
YAIIFCKGFTZUMI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
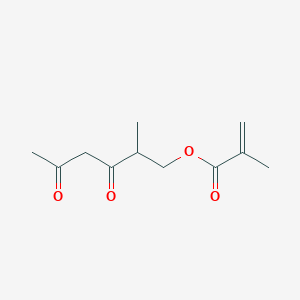

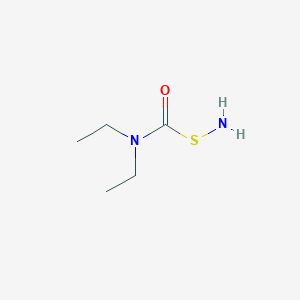
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
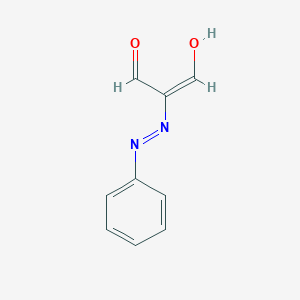
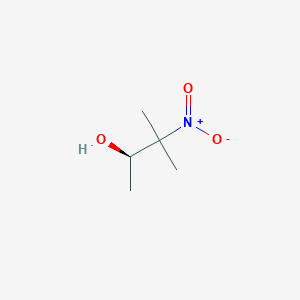
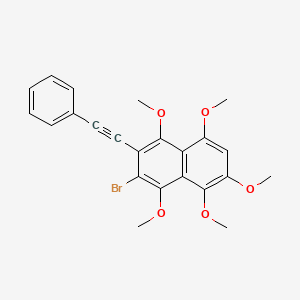
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
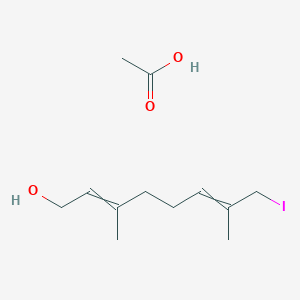

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
